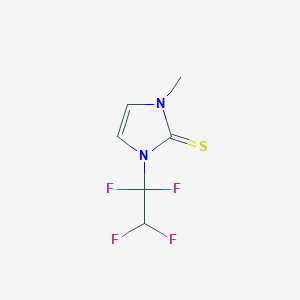
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1-methylimidazole with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance materials due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated ethyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its imidazole core, which imparts distinct chemical properties compared to the benzene derivatives listed above. The presence of the tetrafluoroethyl group further enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
880646-52-6 |
|---|---|
Formule moléculaire |
C6H6F4N2S |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
1-methyl-3-(1,1,2,2-tetrafluoroethyl)imidazole-2-thione |
InChI |
InChI=1S/C6H6F4N2S/c1-11-2-3-12(5(11)13)6(9,10)4(7)8/h2-4H,1H3 |
Clé InChI |
UEEAQABAAIWWGF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN(C1=S)C(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


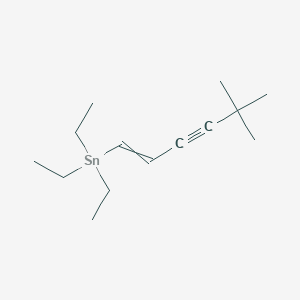

![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
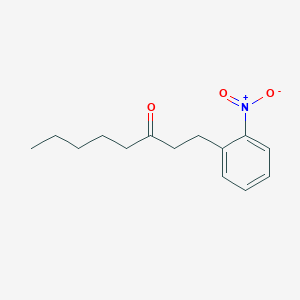
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
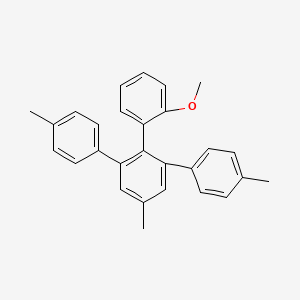
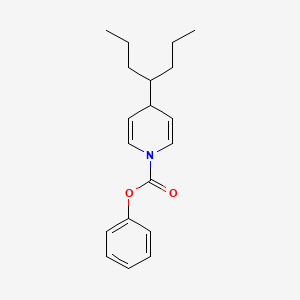


![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

